N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a chemical compound that belongs to the class of imines. It features a methoxyphenyl group and a triazole ring, which are common motifs in medicinal chemistry. Compounds containing these groups often exhibit interesting biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the condensation of an aldehyde with a triazole-containing amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-HYDROXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-(4-FLUOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-(4-CHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Uniqueness
(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets compared to its hydroxyl, fluoro, or chloro analogs.
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H10N4O/c1-15-10-4-2-9(3-5-10)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+ |
InChI Key |
BNEVLLSLBKNREQ-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=NN=C2 |
Origin of Product |
United States |
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